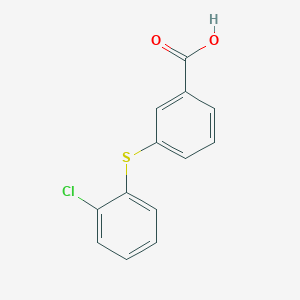
3-(2-Chlorophenylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenylthio)benzoic acid is a chemical compound with the molecular formula C13H9ClO2S . It has a molecular weight of 264.73 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecule contains a total of 26 atoms: 9 Hydrogen atoms, 13 Carbon atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It has 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
3-(2-Chlorophenylthio)benzoic acid is a white to yellow solid at room temperature . It has a molecular weight of 264.73 .Applications De Recherche Scientifique
Purification of Water
Research demonstrates the use of benzoic acid derivatives, including 3-(2-Chlorophenylthio)benzoic acid, in the purification of water. The study by Matthews (1990) explored the oxidation of various organic pollutants, such as benzoic acid and chlorophenols, in aerated aqueous suspensions of TiO2 under UV light. This process, which involves the degradation of contaminants to carbon dioxide, showcases the potential of benzoic acid derivatives in enhancing water treatment technologies (Matthews, 1990).
Immunostimulatory Activity
Tagliabue et al. (1978) conducted a preliminary characterization of a chemical closely related to 3-(2-Chlorophenylthio)benzoic acid, demonstrating its significant immunostimulatory activity in both tumorous and non-tumorous systems in mice. The findings suggest potential applications in enhancing immune responses and anti-leukemia resistance, indicating the relevance of such compounds in medical research and therapy (Tagliabue et al., 1978).
Development of Novel Fluorescence Probes
The development of novel fluorescence probes for detecting reactive oxygen species (ROS) involves the use of benzoic acid derivatives. Setsukinai et al. (2003) designed and synthesized probes to selectively detect highly reactive oxygen species, highlighting the chemical's utility in biological and chemical applications to study the roles of ROS in various processes (Setsukinai et al., 2003).
Advanced Oxidation Processes
The study by Bokare and Choi (2011) highlighted the use of a Cr(III)/Cr(VI) redox cycle, which catalyzes O2-based oxidations and can involve derivatives of benzoic acid, for the oxidative degradation of aqueous organic pollutants. This research points to innovative approaches in environmental remediation technologies (Bokare & Choi, 2011).
Enhanced Performance in Organic Electronics
Zeng et al. (2020) explored the doping of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride, showing enhanced conductivity and work function. Although this study does not directly mention 3-(2-Chlorophenylthio)benzoic acid, it illustrates the broader context of how benzoic acid derivatives can impact the performance of organic electronic devices, suggesting potential applications for similar compounds (Zeng et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 3-(2-Chlorophenylthio)benzoic acid are not available, similar compounds have been studied for their anticonvulsant and antinociceptive activities . These compounds could potentially be used in the development of new treatments for conditions such as epilepsy and neuropathic pain .
Mécanisme D'action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The ortho effect, a phenomenon observed in substituted benzene compounds like 3-(2-chlorophenylthio)benzoic acid, can provide some insights . When a substituent group is located at the ortho position to the carboxyl group in a substituted benzoic acid compound, steric hindrance causes the carboxyl group to twist out of the plane of the benzene ring. This twisting inhibits the resonance of the carboxyl group with the phenyl ring, leading to increased acidity of the carboxyl group .
Biochemical Pathways
Benzoic acid derivatives are known to interact with various biochemical pathways, often influencing enzyme activity and receptor binding .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The increased acidity due to the ortho effect could potentially influence the compound’s interactions with its targets, leading to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Chlorophenylthio)benzoic acid. For instance, the compound’s increased acidity due to the ortho effect could be influenced by the pH of the environment .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVOJTPIZFVAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenylthio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

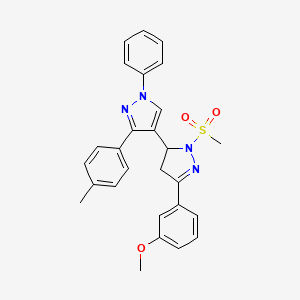
![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-chloro phenyl)thiophene-3-carboxylate](/img/structure/B2973298.png)
![[4-(Furan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2973299.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)




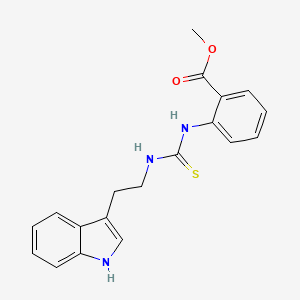
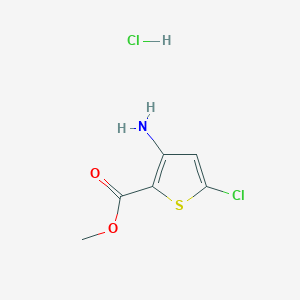
![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)
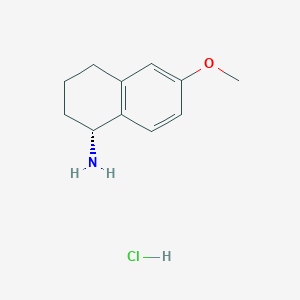
![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)